2-(4-Chlorophenyl)azepane

Description

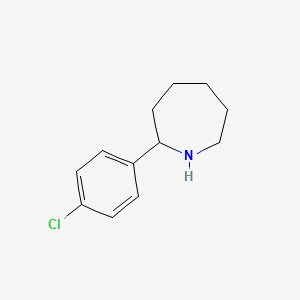

2-(4-Chlorophenyl)azepane (CAS 383129-18-8) is an organic compound with the molecular formula C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol . Its structure consists of a seven-membered azepane ring substituted at the 2-position with a 4-chlorophenyl group. The compound is a liquid at room temperature and is supplied by American Elements as a life science product, available in high-purity grades (up to 99.999%) for research and industrial applications .

Properties

IUPAC Name |

2-(4-chlorophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSTXCOTKAOQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404228 | |

| Record name | 2-(4-chlorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-18-8 | |

| Record name | 2-(4-Chlorophenyl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)azepane typically involves the reaction of 4-chlorobenzyl chloride with hexamethyleneimine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorophenylmethanol or 4-chlorophenylamine.

Substitution: Formation of various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)azepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)azepane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Comparative Analysis

Structural Features

- Azepane Core: Compounds 19 (from ) and 2-Azepan-1-yl-2-(4-Cl-Ph)-ethylamine Oxalate share the azepane ring but differ in substitution patterns. Compound 19 has a complex propenyl-phenoxyethyl chain, while 2-(4-Chlorophenyl)azepane is simpler, lacking extended side chains .

- Halogenated Aromatic Groups: The 4-chlorophenyl group is common in this compound, Fenvalerate , and Levocetirizine . However, Fenvalerate incorporates this group into a pyrethroid ester, highlighting divergent applications (insecticide vs.

- Nitrogen Heterocycles : Levocetirizine uses a piperazine ring instead of azepane, which affects its pharmacokinetics as an antihistamine .

Physical Properties

- State : this compound is a liquid, whereas Fenvalerate and Levocetirizine are solids, reflecting differences in molecular rigidity and intermolecular forces .

Biological Activity

2-(4-Chlorophenyl)azepane is an organic compound characterized by its seven-membered azepane ring and a para-chlorophenyl substituent. Its molecular formula is C12H16ClN, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-chlorobenzyl chloride with hexamethyleneimine under basic conditions. The reaction is often conducted at elevated temperatures to ensure complete conversion of reactants. The presence of the chlorine atom is significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes or receptors, leading to various physiological effects. Research indicates that this compound may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological studies .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Properties

Research has also indicated that this compound exhibits antifungal activity against common pathogens such as Candida species. The compound's ability to inhibit fungal growth may be linked to its structural properties, which allow it to penetrate fungal cell walls effectively.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Bromophenyl)azepane | Contains bromine instead of chlorine | Different reactivity; less studied |

| 2-(4-Fluorophenyl)azepane | Contains fluorine | Potentially different pharmacokinetics |

| 2-(4-Methylphenyl)azepane | Contains methyl group | Varies in chemical behavior |

The presence of different halogen atoms or substituents can significantly alter the biological activity and reactivity profiles of these compounds.

Case Studies

Several case studies have explored the therapeutic potential of azepane derivatives, including this compound:

- Antimicrobial Testing : A study evaluating various azepanes found that this compound exhibited superior antimicrobial efficacy compared to other derivatives, making it a promising candidate for drug development.

- Pharmacological Evaluation : Another research effort focused on the pharmacokinetics and safety profile of azepanes in animal models, highlighting the favorable therapeutic index of this compound .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interacts with specific enzyme targets, potentially leading to novel therapeutic strategies for infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.